molecular formula C15H14N2O3S B11629358 5-methyl-N-(2-oxothiolan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide

5-methyl-N-(2-oxothiolan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B11629358
M. Wt: 302.4 g/mol
InChI Key: HHQWECCFOMGHDW-UHFFFAOYSA-N
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Description

5-methyl-N-(2-oxothiolan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of oxazole and thiolane rings, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-oxothiolan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the thiolane moiety. Common reagents used in these reactions include phenylhydrazine, acetic anhydride, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-oxothiolan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated structures.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced oxazole derivatives, and substituted phenyl derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, although more studies are needed to confirm its efficacy and safety.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-oxothiolan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-oxothiolan-3-yl)-1,2-oxazole-4-carboxamide
  • 3-methyl-N-(2-oxothiolan-3-yl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
  • 2-methyl-N-(2-oxothiolan-3-yl)benzamide

Uniqueness

Compared to similar compounds, 5-methyl-N-(2-oxothiolan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide stands out due to its specific combination of oxazole and thiolane rings

Properties

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

5-methyl-N-(2-oxothiolan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C15H14N2O3S/c1-9-12(14(18)16-11-7-8-21-15(11)19)13(17-20-9)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,16,18)

InChI Key

HHQWECCFOMGHDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CCSC3=O

Origin of Product

United States

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